2-(2,3-Dichlorophenyl)-2-oxoacetic acid

Description

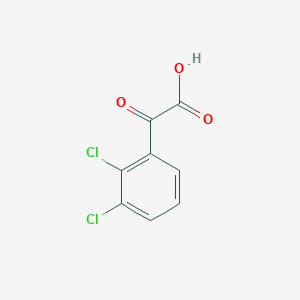

2-(2,3-Dichlorophenyl)-2-oxoacetic acid is an α-keto carboxylic acid featuring a 2,3-dichlorophenyl substituent. This compound is characterized by its planar aromatic ring with chlorine atoms at the 2- and 3-positions, which confer significant electronic and steric effects. The α-keto group (C=O) adjacent to the carboxylic acid moiety enhances its reactivity, making it a versatile intermediate in organic synthesis. Notably, it serves as a key precursor in the synthesis of lamotrigine, an anticonvulsant drug, via condensation with thiosemicarbazide followed by methylation and chlorination steps . Its molecular formula is C₈H₄Cl₂O₃, with a molecular weight of 219.02 g/mol.

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWXHMNWHCBTSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93942-57-5 | |

| Record name | 2,3-Dichloro-α-oxobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93942-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-2-oxoacetic acid typically involves the chlorination of phenylacetic acid derivatives. One common method is the Friedel-Crafts acylation of 2,3-dichlorobenzoyl chloride with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2,3-Dichlorophenyl)acetic acid.

Reduction: Formation of 2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid.

Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-2-oxoacetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Reactivity

- However, the electron-withdrawing effect of chlorine atoms at both meta positions may decrease electrophilicity at the α-keto group .

- This compound exhibits a melting point of 160–162°C, compared to the 2,3-dichloro derivative, which has a reported melting range of 233–234°C .

Halogenation Effects

- 2-(3-Fluorophenyl)-2-oxoacetic acid :

Fluorine’s strong electron-withdrawing nature increases the acidity of the carboxylic acid (pKa ~2.73) compared to chlorine-substituted analogs. However, fluorine’s smaller atomic radius reduces steric effects, enabling faster nucleophilic reactions at the α-keto position . - 2-(2,5-Dichlorophenyl)-2-oxoacetic acid (CAS 26767-05-5):

The 2,5-dichloro isomer demonstrates lower thermal stability, decomposing at temperatures above 150°C , likely due to increased steric strain between ortho substituents .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | pKa (Predicted) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| This compound | 219.02 | 233–234 | 1.8–2.2 | Moderate (DMSO, DMF) |

| 2-(3-Fluorophenyl)-2-oxoacetic acid | 168.11 | 145–147 | 2.73 | High (MeOH, EtOH) |

| 2-(4-Methoxyphenyl)-2-oxoacetic acid | 180.16 | 158–160 | 3.1 | High (Water, THF) |

| 2-(2,5-Dichlorophenyl)-2-oxoacetic acid | 219.02 | 150 (decomposes) | 1.5 | Low (CHCl₃, Ether) |

Research Findings and Trends

Recent studies highlight the role of halogen positioning in modulating biological activity. For instance:

- Antimicrobial Activity: 2-(2,4-Dichlorophenyl)-2-oxoacetic acid (2j) shows moderate inhibition against S.

- Electrochemical Applications : Derivatives like 2-(6-methoxynaphthalen-2-yl)-2-oxoacetic acid demonstrate enhanced redox stability in energy storage devices, attributed to the extended aromatic system .

Biological Activity

2-(2,3-Dichlorophenyl)-2-oxoacetic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a dichlorophenyl group, which may enhance its interaction with biological targets, leading to various pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C9H6Cl2O3

- Molecular Weight: 233.05 g/mol

The presence of two chlorine atoms on the phenyl ring contributes to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases. The anti-inflammatory mechanism may involve modulation of the NF-kB signaling pathway.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxicity and Anticancer Activity

Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, the compound exhibited selective toxicity towards certain cancer cells while sparing normal cells. The IC50 values for various cancer lines indicate a promising therapeutic index.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.5 | |

| HCT116 (Colon) | 12.3 | |

| HeLa (Cervical) | 20.0 |

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways: It may affect various cellular signaling pathways associated with inflammation and cancer progression.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anti-inflammatory Activity : In a controlled experiment, the compound was administered to mice with induced inflammation. Results showed a marked reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent.

- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects on various cancer cell lines using MTT assays. The results demonstrated significant inhibition of cell viability in MCF-7 cells at an IC50 value of 15.5 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.